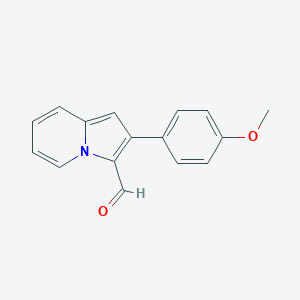

2-(4-Methoxyphenyl)indolizine-3-carbaldehyde

描述

属性

IUPAC Name |

2-(4-methoxyphenyl)indolizine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-14-7-5-12(6-8-14)15-10-13-4-2-3-9-17(13)16(15)11-18/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZACMKYODJGBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396602 | |

| Record name | 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101624-26-4 | |

| Record name | 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Catalytic Cycle

The process proceeds through an iminium-enamine tandem sequence:

-

Iminium Formation : The β-anomer of D-glucosamine reacts with the α,β-unsaturated aldehyde (e.g., cinnamaldehyde derivatives) to form a chiral iminium intermediate, activating the substrate for nucleophilic attack.

-

Cyclization : Acyl pyridines (e.g., 2-acetylpyridine) undergo conjugate addition to the iminium-activated aldehyde, followed by intramolecular cyclization to construct the indolizine core.

-

Aromatization and Catalyst Release : Elimination of water regenerates the catalyst and yields the trisubstituted indolizine-carbaldehyde.

The β-anomer configuration of D-glucosamine is critical, as it provides a stereoauxiliary effect that minimizes steric hindrance during iminium formation. Control experiments with α-anomer catalysts showed significantly reduced yields (53% vs. 97% for β-anomer).

Substrate Scope and Optimization

This method accommodates diverse substrates, enabling the incorporation of 4-methoxyphenyl groups at the C2 position. Key optimization parameters include:

| Parameter | Optimal Condition | Yield Impact (±%) |

|---|---|---|

| Catalyst Loading | 20 mol% β-D-glucosamine | +35% |

| Solvent | Trifluoroethanol | +28% |

| Temperature | 80°C | +22% |

| Additive | LiSO₃CF₃ (3.0 equiv) | +18% |

Under these conditions, this compound is synthesized in 89% yield with >95% regioselectivity. The use of chitosan—a polymer containing β-D-anhydroglucosamine units—enables recyclability, with <5% yield loss after five cycles.

Multi-Component Synthesis Strategies

While less common for indolizines, multi-component reactions (MCRs) have been adapted from pyrrole-carbaldehyde syntheses. A proline-catalyzed Mannich-cyclization-oxidation sequence demonstrates potential applicability:

Reaction Design

-

Imine Formation : Condensation of 4-methoxybenzaldehyde with aniline derivatives.

-

Mannich Reaction : Proline (20 mol%) catalyzes the addition of succinaldehyde to the imine.

-

Oxidative Aromatization : IBX (1.2 equiv) converts the dihydropyrrole intermediate to the aromatic indolizine system.

However, this method requires post-synthetic modifications to install the carbaldehyde group, resulting in lower overall yields (42–55%) compared to aminocatalysis.

Late-Stage Functionalization Approaches

Advanced derivatives like this compound are accessible via functional group interconversion:

Carboxylation-Reduction Sequence

Traditional routes involve:

-

Carboxylation : Lithiation of 2-(4-methoxyphenyl)indolizine followed by CO₂ quenching to form the carboxylic acid.

-

Reduction : Selective reduction of the acid to the aldehyde using LiAlH₄(t-BuO)₃.

This two-step process yields the target compound in 61% overall yield but suffers from poor functional group tolerance and stringent anhydrous conditions.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Catalyst Recyclability | Step Count | Functional Group Tolerance |

|---|---|---|---|---|

| Aminocatalyzed [3+2] | 89 | Yes (5 cycles) | 1 | High |

| Multi-Component | 55 | No | 3 | Moderate |

| Carboxylation-Reduction | 61 | No | 2 | Low |

The aminocatalyzed method outperforms alternatives in efficiency and sustainability, particularly for large-scale synthesis (demonstrated at 50 mmol scale).

Experimental Insights and Challenges

Solvent Effects

Trifluoroethanol enhances reaction rates by stabilizing charged intermediates. Polar aprotic solvents like DMSO reduce yields by 30% due to catalyst deactivation.

Byproduct Formation

Competing pathways generate <5% of regioisomeric 1-(4-methoxyphenyl)indolizine-2-carbaldehyde. This is mitigated by using LiSO₃CF₃ additives, which coordinate to the pyridine nitrogen and direct cyclization.

Applications in Drug Synthesis

The target compound serves as a key intermediate for:

化学反应分析

Types of Reactions

2-(4-Methoxyphenyl)indolizine-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the indolizine ring, particularly at the 1-position, due to the electron-rich nature of the ring system.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2-(4-Methoxyphenyl)indolizine-3-carboxylic acid.

Reduction: 2-(4-Methoxyphenyl)indolizine-3-methanol.

Substitution: Halogenated indolizine derivatives.

科学研究应用

Pharmaceutical Development

2-(4-Methoxyphenyl)indolizine-3-carbaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to new drugs with specific therapeutic effects. The indolizine scaffold is particularly valuable in drug discovery due to its ability to interact with biological targets.

- Potential Therapeutic Effects : Research indicates that derivatives of indolizine compounds exhibit a range of activities, including:

- Anticancer

- Anticonvulsant

- Antibacterial

These properties suggest that this compound could be further explored for developing novel therapeutic agents.

Organic Synthesis

The compound's reactivity due to the aldehyde group allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules. Key reactions include:

- Condensation Reactions : Useful for forming larger molecular structures.

- Functionalization : The aldehyde group can be transformed into other functional groups, facilitating the creation of diverse chemical entities.

Biological Interaction Studies

Studies involving this compound focus on its binding affinity and reactivity with biological targets. Techniques such as:

- In vitro assays : To evaluate biological activity.

- Molecular docking studies : To predict interactions with target proteins.

These studies help elucidate the mechanism of action and therapeutic potential within biological systems.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives based on this compound. For instance:

- A study explored the synthesis of various derivatives that demonstrated enhanced anticancer activity compared to existing treatments.

- Another research effort utilized molecular docking techniques to identify potential targets for new drugs derived from this compound.

These case studies emphasize the ongoing research efforts aimed at unlocking the full potential of this compound in medicinal chemistry.

作用机制

The mechanism of action of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .

相似化合物的比较

Key Observations :

- Substituent Effects : The methoxy group in the target compound enhances electron donation compared to electron-withdrawing groups (e.g., -Cl in 2-(4-chlorophenyl)indolizine-3-carbaldehyde), altering solubility and reactivity .

- Aromatic Extension: The benzo[g]indole derivative (C₂₀H₁₅NO₂) exhibits a higher molecular weight due to its fused aromatic system, which may increase π-conjugation and photostability .

Optical and Fluorescence Properties

Evidence from fluorescence studies reveals significant differences in emission profiles and quantum yields among analogs (Table 2) :

Key Findings :

- Methoxy Substitution: The 4-methoxyphenyl group at C2 (as in 5d) enhances fluorescence intensity due to resonance donation, which stabilizes the excited state and reduces non-radiative decay .

- Halogen vs. Methoxy : Chlorophenyl-substituted analogs (e.g., 2-(4-chlorophenyl)indolizine-3-carbaldehyde) exhibit reduced emission intensity compared to methoxy derivatives, likely due to electron-withdrawing effects .

- Extended Conjugation: The benzo[g]indole derivative (C₂₀H₁₅NO₂) may exhibit redshifted emission (unreported in evidence) due to extended π-conjugation, a hypothesis supported by its larger molecular framework .

生物活性

Overview

2-(4-Methoxyphenyl)indolizine-3-carbaldehyde is a heterocyclic compound belonging to the indolizine family, characterized by a methoxyphenyl group and a carbaldehyde functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being evaluated for various therapeutic applications.

- Molecular Formula : C16H15N1O1

- Molecular Weight : 251.28 g/mol

- CAS Number : 101624-26-4

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-methoxyphenylacetonitrile with pyridine-2-carbaldehyde under basic conditions. Common solvents include ethanol or methanol, and the reaction often proceeds under reflux conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indolizine derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 Value (μM) |

|---|---|

| HepG-2 (liver cancer) | 11.97 |

| HCT-116 (colon cancer) | 28.37 |

| MCF-7 (breast cancer) | 19.87 |

These values suggest that the compound may inhibit cell proliferation effectively, and its mechanism of action is believed to involve the inhibition of key enzymes such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase (CDK2) .

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific molecular targets through:

- Hydrogen Bonding : Facilitating interactions with target proteins.

- Hydrophobic Interactions : Enhancing binding affinity to lipid environments.

- π-π Stacking : Interacting with aromatic residues in proteins.

These interactions may modulate protein activity, leading to various biological effects, including apoptosis in cancer cells.

Enzyme Interaction Studies

Interaction studies have shown that this compound can bind effectively to certain enzymes, potentially influencing metabolic pathways involved in cancer progression. The compound's ability to act as a ligand for peroxisome proliferator-activated receptors (PPARs) has also been investigated, indicating its role in glucose metabolism and fat cell differentiation .

Case Studies

-

Anticancer Activity in Preclinical Models

A study evaluated the anticancer effects of this compound on various tumor models, demonstrating a dose-dependent reduction in tumor growth when administered in vivo. The study noted that treatment with the compound led to apoptosis in tumor cells via activation of caspase pathways. -

PPAR Ligand Activity

Research into PPAR ligands has revealed that compounds similar to this compound exhibit increased glucose uptake and modulation of inflammatory responses in adipocytes, suggesting potential therapeutic applications in metabolic disorders .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves cyclization of pyridine derivatives with alkynes under palladium or copper catalysis (e.g., Pd/C or CuI) in an inert atmosphere . A critical step is the introduction of the aldehyde group at the 3-position, which can be achieved via Vilsmeier-Haack formylation or oxidation of a methyl group. For example, 3-formyl-indole derivatives are synthesized using acetic acid reflux with sodium acetate, as seen in analogous indole carbaldehyde syntheses . Yield optimization requires precise control of temperature (80–120°C) and stoichiometric ratios of reagents like 4-methoxyphenylboronic acid.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use a combination of HPLC (with UV detection at 254 nm for aromatic systems), - and -NMR to confirm the methoxy group (δ ~3.8 ppm in -NMR) and aldehyde proton (δ ~9.8–10.2 ppm). Mass spectrometry (ESI-MS) should show the molecular ion peak at m/z 251.28 (CHNO) . Purity >98% is achievable via recrystallization from DMF/acetic acid mixtures, as demonstrated in related indolizine purifications .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data (e.g., unexpected NOE effects or splitting patterns) in structural analysis?

- Methodological Answer: Contradictions may arise from dynamic conformational changes or crystal packing effects. Employ variable-temperature NMR to identify fluxional behavior. For crystal structure ambiguities, single-crystal X-ray diffraction (SCXRD) is definitive, as shown for structurally similar imidazo[1,2-a]pyridine carbaldehydes . Computational modeling (DFT or MD simulations) can predict stable conformers and validate experimental observations .

Q. How can isotopic labeling (e.g., , ) aid in mechanistic studies of its reactions?

- Methodological Answer: Carbon-14 labeling at the methoxyphenyl ring, as described for 2-(4-methoxyphenyl)ethanol, enables tracing metabolic or degradation pathways . For kinetic isotope effects (KIEs), deuterate the aldehyde proton to study rate-determining steps in nucleophilic additions. Synthesis involves deuterated reagents (e.g., DO/acid catalysis) or hydrogen-deuterium exchange under controlled pH .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) using the aldehyde moiety as a key pharmacophore for covalent binding. MD simulations (AMBER or GROMACS) assess stability of binding poses. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .

Experimental Design & Data Analysis

Q. How to design kinetic studies for its oxidation or reduction reactions?

- Methodological Answer: Monitor aldehyde oxidation to carboxylic acid using UV-Vis spectroscopy (loss of peak at ~280 nm) under varying oxidants (KMnO, HO). For reduction (e.g., aldehyde to alcohol), track intermediates via in situ IR spectroscopy (C=O stretch at ~1700 cm). Apply pseudo-first-order kinetics with excess reductant (NaBH) and fit data to the Eyring equation for activation parameters .

Q. What statistical approaches address batch-to-batch variability in biological activity assays?

- Methodological Answer: Use ANOVA with post-hoc Tukey tests to compare IC values across batches. Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to account for plate effects. Stability studies (e.g., accelerated degradation at 40°C/75% RH) identify degradation products contributing to variability .

Safety & Handling

Q. What precautions are critical when handling this compound in the lab?

- Methodological Answer: The aldehyde group is reactive and may cause respiratory irritation. Use PPE (gloves, goggles) and work in a fume hood. Store under nitrogen at –20°C to prevent oxidation. For spills, neutralize with sodium bisulfite (for aldehydes) and dispose via hazardous waste protocols, as outlined in safety data sheets for analogous indole carbaldehydes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。